Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Compared with 3,5-Difluoroaniline and 2-Methylaniline
The target compound (free base) exhibits a computed XLogP3 of 1.86 and TPSA of 26.0 Ų [1]. In comparison, 3,5-difluoroaniline (no methyl) has XLogP3 ~1.3 and TPSA 26.0 Ų, while 2-methylaniline (no fluorine) has XLogP3 ~1.4 and TPSA 26.0 Ų [2]. The higher logP of the 3,5-difluoro-2-methyl substitution confers ~0.5 log unit greater lipophilicity than either mono‑substituted analog, which can translate to a 3‑fold increase in membrane permeability according to the Lipinski correlation [3].
| Evidence Dimension | Lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.86, TPSA = 26.0 Ų |
| Comparator Or Baseline | 3,5‑Difluoroaniline: XLogP3 ~1.3, TPSA 26.0 Ų; 2‑Methylaniline: XLogP3 ~1.4, TPSA 26.0 Ų |
| Quantified Difference | ΔXLogP3 = +0.56 and +0.46, respectively |
| Conditions | Computed values from PubChem (XLogP3 algorithm); TPSA by Cactvs |
Why This Matters
A 0.46–0.56 log unit increase in lipophilicity without altering TPSA offers a tangible advantage for designing brain‑penetrant or cell‑permeable candidates while maintaining a favorable solubility–permeability balance.
- [1] PubChem CID 137951763, Computed Properties: XLogP3-AA = 1.86, TPSA = 26.0 Ų; 3,5-Difluoro-2-methylaniline hydrochloride (parent free base), U.S. National Library of Medicine, accessed May 2026. View Source
- [2] PubChem CID 11843 (3,5-difluoroaniline), XLogP3 = 1.3; PubChem CID 7242 (2-methylaniline), XLogP3 = 1.4. View Source
- [3] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1–3), pp. 3–26. View Source
